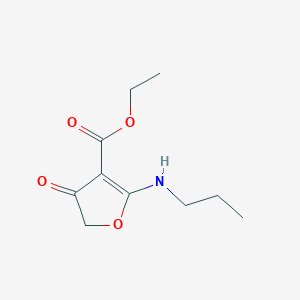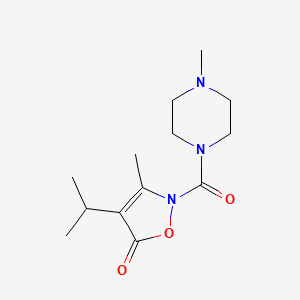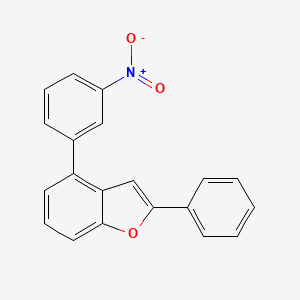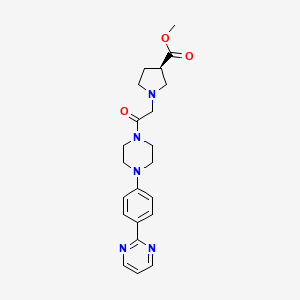
(R)-Methyl 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of ®-Methyl 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylate involves multiple steps, typically starting with the preparation of the pyrrolidine and piperazine intermediates. These intermediates are then coupled with the pyrimidine derivative under specific reaction conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
®-Methyl 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of ®-Methyl 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar compounds include other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-diones: Known for their use in medicinal chemistry.
Pyrrolizines: Used in the synthesis of bioactive molecules.
Prolinol derivatives: Important in asymmetric synthesis.
Compared to these compounds, ®-Methyl 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylate is unique due to its combination of pyrrolidine, piperazine, and pyrimidine rings, which may confer distinct biological activities and chemical properties .
特性
分子式 |
C22H27N5O3 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
methyl (3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H27N5O3/c1-30-22(29)18-7-10-25(15-18)16-20(28)27-13-11-26(12-14-27)19-5-3-17(4-6-19)21-23-8-2-9-24-21/h2-6,8-9,18H,7,10-16H2,1H3/t18-/m1/s1 |
InChIキー |
LQUJQJPFOKOJIR-GOSISDBHSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCN(C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)C4=NC=CC=N4 |
正規SMILES |
COC(=O)C1CCN(C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)C4=NC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


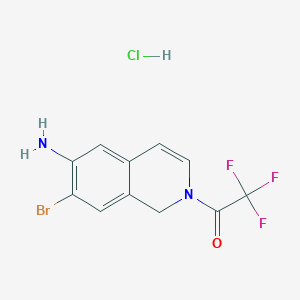


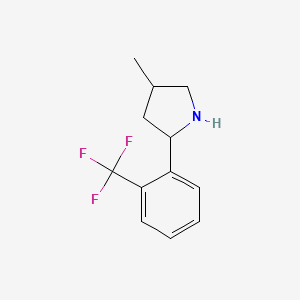
![N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B15206800.png)
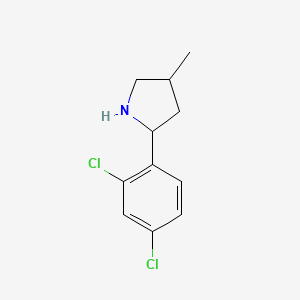
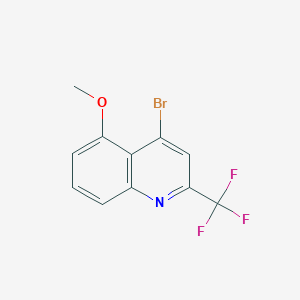
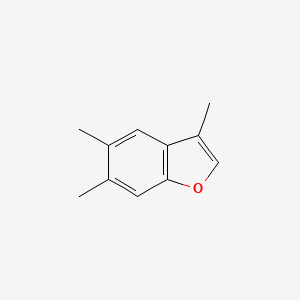
![6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206831.png)
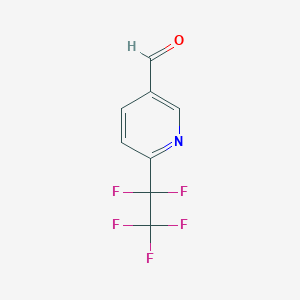
![1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206844.png)
